molecular formula C7H11NO B3186438 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one CAS No. 1240526-26-4

3-Methyl-3-azabicyclo[3.1.1]heptan-6-one

Cat. No.: B3186438
CAS No.: 1240526-26-4
M. Wt: 125.17
InChI Key: SAWKZFSKZRHOJA-UHFFFAOYSA-N
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Description

Overview of 3-Azabicyclo[3.1.1]heptane as a Core Structure in Chemical Research

The 3-azabicyclo[3.1.1]heptane skeleton is a specific and increasingly important bridged bicyclic system. nih.govchemrxiv.org This structure is considered a saturated isostere, or a three-dimensional substitute, for biologically relevant aromatic rings like pyridine (B92270) and piperidine (B6355638). nih.govchemrxiv.orgresearchgate.net The strategy of replacing aromatic rings in drug candidates with rigid, sp³-rich scaffolds like 3-azabicyclo[3.1.1]heptane can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability. acs.orgnih.gov

Researchers have developed several synthetic routes to access the 3-azabicyclo[3.1.1]heptane core. chemrxiv.org One general approach involves the reduction of spirocyclic oxetanyl nitriles. nih.govresearchgate.net Another efficient, multigram-scale synthesis relies on the intramolecular formation of an imide from a specifically functionalized cyclobutane (B1203170) derivative, which itself is produced via a diastereoselective Strecker reaction. chemrxiv.org The core has been incorporated into the structure of the antihistamine drug Rupatidine, resulting in a significant improvement in its physicochemical properties. nih.govresearchgate.net Furthermore, this scaffold serves as a valuable building block for creating novel, conformationally restricted piperidine derivatives. nih.govacs.org

Specific Context of 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one within the Bicyclo[3.1.1]heptane Family

This compound is a specific derivative within the 3-azabicyclo[3.1.1]heptane class. guidechem.comnih.gov It features a methyl group attached to the nitrogen atom at position 3 and a ketone functional group at position 6. The parent compound, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been synthesized efficiently on a multigram scale and is recognized as a promising building block for creating novel, conformationally restricted piperidine derivatives through selective derivatization of its cyclobutane ring. nih.govresearchgate.net

The broader bicyclo[3.1.1]heptane (BCHep) family, to which this compound belongs, has recently gained attention as a bioisostere for meta-substituted benzene (B151609) rings. acs.orgnih.gov The three-dimensional arrangement of the exit vectors from the bicyclo[3.1.1]heptane core mimics the 120° angle of meta-substituted arenes. acs.org The replacement of aromatic rings with these saturated scaffolds in drug candidates has been shown to improve metabolic stability and lipophilicity. nih.gov The development of synthetic methods, such as photocatalytic Minisci-like reactions, has enabled the functionalization of the bicyclo[3.1.1]heptane core with various heterocycles, further expanding its utility in medicinal chemistry. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1240526-26-4 guidechem.com
Molecular Formula C₇H₁₁NO guidechem.comuni.lu
Molecular Weight 125.171 g/mol guidechem.com
Monoisotopic Mass 125.084063974 Da guidechem.comuni.lu

| IUPAC Name | this compound | fluorochem.co.uk |

Table 2: Chemical Compounds Mentioned

Compound Name
3-Azabicyclo[3.1.1]heptane
3-azabicyclo[3.1.1]heptane-2,4-dione
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
This compound
3-oxocyclobutane-3-carboxylate
Bicyclo[3.1.1]heptane
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid
N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids
Piperidine
Pyridine
Rupatidine
Sonidegib

Properties

IUPAC Name

3-methyl-3-azabicyclo[3.1.1]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8-3-5-2-6(4-8)7(5)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWKZFSKZRHOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Advanced Chemical Transformations of 3 Methyl 3 Azabicyclo 3.1.1 Heptan 6 One

Mechanistic Elucidation of Bridged Bicyclic Ring Formation Reactions

The synthesis of the 3-azabicyclo[3.1.1]heptane core, the foundational structure of 3-methyl-3-azabicyclo[3.1.1]heptan-6-one, can be achieved through several strategic synthetic routes. These methods often rely on intramolecular cyclization or rearrangement reactions to construct the characteristic bridged bicyclic system.

One established method involves the intramolecular cyclization of 1,3-functionalized precursors . For instance, amino alcohol precursors can undergo ring closure under strong acid catalysis, where protonation of the alcohol and amine functionalities facilitates a nucleophilic attack to form the bicyclic ring. A highly efficient approach to the multigram synthesis of 3-azabicyclo[3.1.1]heptanes relies on the intramolecular imide formation of a suitably 1,3-functionalized cyclobutane (B1203170) derivative. chemrxiv.org This precursor is often generated via a diastereoselective Strecker reaction using readily available 3-oxocyclobutanecarboxylate. chemrxiv.org

Another sophisticated strategy is the double alkylation of a malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which can be prepared on a kilogram scale. acs.orgenamine.net This key step is followed by hydrolysis to yield N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, a versatile intermediate for various derivatives. acs.orgenamine.net

More recent and innovative methods include the reduction of spirocyclic oxetanyl nitriles and catalyst-controlled annulation strategies . The reduction of spirocyclic oxetanyl nitriles provides a general pathway to 3-azabicyclo[3.1.1]heptanes. researchgate.net Furthermore, a divergent synthesis using the annulation of bicyclo[1.1.0]butanes with vinyl azides has been developed, where the choice of catalyst, such as Titanium(III), directs the reaction pathway toward the desired azabicyclic scaffold. The synthesis of the direct precursor, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been accomplished in an efficient two-step, multigram process, making it a valuable building block for further derivatization. nih.govresearchgate.net

Formation Strategy Key Precursors Key Reaction Type Reference
Intramolecular Imide Formation1,3-functionalized cyclobutane derivativeCyclization chemrxiv.org
Diastereoselective Strecker Reaction3-oxocyclobutanecarboxylateStrecker Reaction / Cyclization chemrxiv.org
Double AlkylationMalonate, cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylateAlkylation / Hydrolysis acs.orgenamine.net
Reduction of Spirocyclic NitrilesSpirocyclic oxetanyl nitrileReduction / Rearrangement researchgate.net
Two-Step SynthesisNot specifiedNot specified nih.gov

Chemical Reactivity and Derivatization at the Ketone Moiety

The ketone at the C-6 position of the bicyclic system is a key functional group for a variety of chemical transformations, including stereoselective reductions and nucleophilic additions. The rigid, strained nature of the bicyclo[3.1.1]heptane framework often dictates high stereoselectivity in these reactions.

The reduction of the carbonyl group in the 3-azabicyclo[3.1.1]heptan-6-one system proceeds with a high degree of stereoselectivity due to steric hindrance from the bicyclic framework. For example, the reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at -50 °C yields the corresponding alcohol as a single isomer in 96% yield. researchgate.net The hydride attack preferentially occurs from the less sterically hindered face of the molecule. This high stereoselectivity is a common feature in the reduction of related bicyclic ketones. rsc.org

Reactant Reagent Conditions Product Yield Stereoselectivity Reference
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneNaBH₄MeOH, -50 °C3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol96%Single isomer researchgate.net

Nucleophilic addition to the C-6 ketone is also highly stereoselective. The approach of the nucleophile is directed to the less sterically encumbered side of the carbonyl group. researchgate.net

Key examples of nucleophilic additions include:

Grignard Reactions: The addition of phenylmagnesium bromide (PhMgBr) to 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one in THF at -50 °C results in the formation of the tertiary alcohol in 87% yield, as a single stereoisomer. researchgate.net

Trifluoromethylation: The reaction with trifluoromethyltrimethylsilane (CF₃TMS) in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) proceeds quantitatively to give the corresponding trifluoroethanol derivative, again as a single isomer. researchgate.net Subsequent acidic cleavage of the trimethylsilyl (B98337) (TMS) group provides the trifluoromethyl-substituted alcohol in 97% yield. researchgate.net

Strecker-type Reactions: A dynamic addition-intramolecular substitution sequence, starting from 3-(chloromethyl)cyclobutanone, has been utilized to synthesize related 2-azabicyclo[3.1.1]heptane-1-carbonitriles, highlighting the utility of nucleophilic additions in building these frameworks. thieme-connect.com

Reactant Nucleophile/Reagent Conditions Product Yield Stereoselectivity Reference
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-onePhMgBrTHF, -50 °C(6S)-3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol87%Single isomer researchgate.net
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneCF₃TMS, NBu₄FTHF, r.t.TMS-protected trifluoroethanol derivativeQuantitativeSingle isomer researchgate.net

While nucleophilic additions to the carbonyl carbon are well-documented, alkylation at the α-carbon positions of the ketone offers a pathway to further functionalization. This type of reaction would typically proceed via the formation of an enolate intermediate. The regioselectivity and stereoselectivity of such an alkylation would be influenced by the steric and electronic properties of the bicyclic system. Although a common transformation for ketones, specific examples of α-alkylation for this compound are not detailed in the provided search results. However, the synthesis of related 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles has been reported, which involves a dynamic addition-intramolecular substitution sequence. thieme-connect.com

Transformations at the Bridgehead Nitrogen Atom of this compound

The tertiary amine at the N-3 position is a key site for derivatization, allowing for the introduction of various substituents that can modulate the molecule's physicochemical properties.

The nitrogen atom within the 3-azabicyclo[3.1.1]heptane framework is readily susceptible to alkylation and acylation reactions. The synthesis of the title compound, this compound, often proceeds from its N-benzyl analogue. researchgate.net

A common synthetic sequence involves:

Protection of the ketone, for instance, as a ketal.

Alkylation of the tertiary nitrogen of the N-benzyl precursor with methyl iodide (MeI) to form a quaternary ammonium (B1175870) salt. researchgate.net

Hydrogenolysis of the benzyl (B1604629) group using a palladium on charcoal catalyst to yield the N-methyl ketal. researchgate.net

Acidic cleavage of the ketal protecting group to furnish the final N-methyl ketone. researchgate.net

This strategy demonstrates a reliable method for N-derivatization. Other common N-derivatization strategies for related azabicyclic compounds include the introduction of a tert-butoxycarbonyl (Boc) protecting group, which is valuable in multi-step syntheses for drug discovery programs. chemrxiv.org

Reactant Reagent(s) Transformation Reference
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one ketal1. MeI2. H₂, Pd/CN-methylation and N-debenzylation researchgate.net
1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione derivativeBH₃∙Me₂S, then Boc₂OReduction and N-Boc-protection chemrxiv.org

Hydrogenation of N-Benzyl Derivatives

The removal of an N-benzyl group via hydrogenation is a key transformation in the synthesis of N-methylated azabicyclic ketones. This process is often a crucial deprotection step to yield the target compound. For instance, in the synthesis of the N-methyl ketone (5), the precursor, a tertiary amine (4), undergoes alkylation with methyl iodide (MeI). The subsequent hydrogenation of the resulting quaternary salt is carried out using a 10% palladium on charcoal (Pd/C) catalyst, which efficiently removes the benzyl group to afford the ketal (6) in a 69% yield. researchgate.net The final step to obtain the desired N-methyl ketone involves the acidic cleavage of the ketal group. researchgate.net

In a different synthetic route, the alkylation of an amine (8) with benzyl bromide leads to the formation of a dibenzyl derivative (12) in a 91% yield. chemrxiv.org This intermediate is then reduced using a borane-dimethyl sulfide (B99878) complex (BH3∙Me2S), followed by protection with a tert-butyloxycarbonyl (Boc) group. chemrxiv.org The N-benzyl groups are subsequently removed through exhaustive hydrogenolysis to yield the monoprotected diamine (4). chemrxiv.org

Table 1: Hydrogenation of N-Benzyl Derivatives

Precursor Reagents and Conditions Product Yield Reference
Quaternary salt of tertiary amine (4) MeI, then 10% Pd/C, H₂ Ketal (6) 69% researchgate.net

Functional Group Interconversions on the Cyclobutane Ring System

The cyclobutane ring of the 3-azabicyclo[3.1.1]heptan-6-one system is amenable to various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. The carbonyl group at the C-6 position is a key handle for such modifications. For example, the addition of a Grignard reagent like phenylmagnesium bromide (PhMgBr) to the ketone of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1) allows for the introduction of a phenyl group at this position. researchgate.net

Further transformations on related cyclobutane systems highlight the versatility of this scaffold. The phenolic hydroxyl and ester groups of 1,3-difunctionalized cyclobutanes can undergo a variety of reactions. rsc.orgnih.gov For instance, the phenoxy group can be converted to a triflate, which then serves as a substrate for cross-coupling reactions to introduce phosphine, hydrogen, or alkyl groups. rsc.orgnih.gov The ester group can participate in addition reactions, be hydrolyzed to a carboxylic acid, or be reduced to a primary alcohol. rsc.orgnih.gov

The ring-opening of bicyclo[1.1.0]butanes (BCBs) presents a powerful strategy for creating 1,3-difunctionalized cyclobutanes. rsc.orgnih.govresearchgate.net These reactions can be catalyzed by various Lewis acids, leading to a range of substituted cyclobutane products. researchgate.net For example, N-arylimines can undergo a formal (3+2) cycloaddition with bicyclobutanes to yield azabicyclo[2.1.1]hexanes. researchgate.net In contrast, N-alkylimines participate in an addition/elimination sequence to produce cyclobutenyl methanamine derivatives with high diastereoselectivity. researchgate.net

Table 2: Functional Group Interconversions on the Cyclobutane Ring

Starting Material Reagents and Conditions Product Reference
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1) PhMgBr Phenyl-substituted alcohol derivative researchgate.net
Phenolic cyclobutane derivative 1. Tf₂O; 2. Cross-coupling reagents Phosphine, H, or alkyl substituted cyclobutanes rsc.orgnih.gov
Ester-substituted cyclobutane 1. Grignard reagent; 2. H₃O⁺; 3. LiAlH₄ Tertiary alcohol, carboxylic acid, or primary alcohol rsc.orgnih.gov
Bicyclobutane and N-arylimine Lewis Acid Azabicyclo[2.1.1]hexane researchgate.net

Stereochemical Aspects and Conformational Analysis of 3 Methyl 3 Azabicyclo 3.1.1 Heptan 6 One Derivatives

Control of Diastereoselectivity in Synthetic Pathways

The synthesis of substituted 3-azabicyclo[3.1.1]heptanes often yields diastereomeric mixtures, making the control of stereochemistry a critical aspect of their preparation. Several strategies have been developed to achieve diastereoselectivity or to separate the resulting isomers.

One effective method for producing these compounds on a large scale involves the monodecarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, which results in a mixture of cis and trans diastereomers that can be readily separated. enamine.netacs.org Further transformations can then be carried out on the diastereopure intermediates. enamine.netacs.org Another powerful technique is the diastereoselective Strecker reaction using readily available 3-oxocyclobutanecarboxylate, which allows for the controlled installation of functional groups with a specific stereochemistry. chemrxiv.org This approach was instrumental in the multigram synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a key intermediate. chemrxiv.org

In other synthetic routes, such as the addition of a Grignard reagent to the carbonyl group of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, the nucleophilic attack occurs preferentially from the less sterically hindered side, leading to the formation of a single isomer. researchgate.net However, not all synthetic pathways are diastereoselective. researchgate.net For instance, one approach was noted to lack diastereoselectivity but allowed for the separation of pure cis and trans isomers via chromatography. researchgate.net

Analysis of Conformational Rigidity and Restricted Geometries

The 3-azabicyclo[3.1.1]heptane core is characterized by significant conformational rigidity. This bridged bicyclic system locks the atoms into a constrained geometry, which is a key feature for its use in drug design. d-nb.info The rigidity of the scaffold pre-organizes appended functional groups into specific spatial orientations. This fixed arrangement can enhance the binding affinity of a molecule to its biological target compared to more flexible structures. The constrained nature of the ring system is considered a source of novel biological properties when incorporated into drug candidates. d-nb.info

Exit Vector Parameters (EVP) and Three-Dimensional Structural Mimicry

The rigid geometry of the 3-azabicyclo[3.1.1]heptane scaffold makes it an excellent three-dimensional isostere for other common chemical motifs. Isosteres are molecules or groups that have similar shapes and volumes, and this mimicry is a valuable concept in medicinal chemistry for improving the physicochemical properties of drug candidates.

Molecular structure analysis using exit vector parameters (EVP) has been employed to quantify this structural similarity. EVPs describe the geometric relationship (distances and angles) between the points where substituents are attached to the core scaffold. For example, 3-azabicyclo[3.1.1]heptanes have been identified as saturated isosteres of pyridine (B92270). chemrxiv.orgresearchgate.net Specifically, cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are considered 3D analogs of the chair conformer of 1,4-disubstituted piperidines, while the trans-isomers mimic the less common "boat" conformation of piperidines. enamine.netacs.org

Furthermore, the parent bicyclo[3.1.1]heptane skeleton has been shown to mimic meta-substituted benzene (B151609) rings, with similar angles and distances between the exit vectors. mykhailiukchem.orgacs.org The aza-analogs, such as 3-azabicyclo[3.1.1]heptanes, extend this concept to heteroaromatic rings. mykhailiukchem.org The geometric properties of aza-bicyclo[3.1.1]heptenes also indicate they are promising bioisosteres of pyridines. nih.gov

Table 1: Comparison of Exit Vector Parameters This table presents a comparison of the geometric parameters for 3-azabicyclo[3.1.1]heptane and related scaffolds, illustrating their potential as isosteres. Data is derived from X-ray crystal structures.

Compound/ScaffoldAngle (ϕ) Between Exit VectorsDistance (d) Between SubstituentsReference
meta-Substituted Benzene~120°~5.0 Å mykhailiukchem.orgacs.org
Bicyclo[3.1.1]heptane (BCHep)~119°4.8-5.0 Å mykhailiukchem.orgacs.org
3-Azabicyclo[3.1.1]heptane (aza-BCHep)119-120°4.8-5.0 Å mykhailiukchem.orgresearchgate.net
3-Oxabicyclo[3.1.1]heptane (oxa-BCHep)~118°~5.04 Å acs.org

X-ray Crystallographic Analysis for Absolute Configuration and Conformation

X-ray crystallography is a definitive analytical technique for determining the absolute configuration and solid-state conformation of 3-azabicyclo[3.1.1]heptane derivatives. This method provides unambiguous proof of the stereochemical arrangement of atoms and the precise geometry of the bicyclic system.

For instance, the crystal structure of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been determined, confirming its molecular structure. researchgate.net Similarly, the structures of alcohol derivatives formed from this ketone have been verified by X-ray analysis, confirming that nucleophilic addition occurs to form a single, specific isomer. researchgate.net The endo/exo configuration of substituents, which can impact physical properties like solubility, has also been confirmed using X-ray crystallography. Furthermore, the geometric data used for exit vector parameter analysis, which underpins the concept of these compounds as structural mimics, is often derived directly from X-ray crystal data. researchgate.net

Advanced Spectroscopic Characterization Methodologies for 3 Methyl 3 Azabicyclo 3.1.1 Heptan 6 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum is expected to display distinct signals for the protons of the bicyclic system and the N-methyl group. The protons on the bicyclic scaffold would likely appear in the range of δ 1.5–3.0 ppm, a characteristic region for such ring systems chemrxiv.org. The N-methyl protons would present as a singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The carbonyl carbon (C=O) of the ketone group is expected to be the most downfield signal. The carbons of the bicyclic cage and the N-methyl group will have characteristic chemical shifts. For a methyl-substituted derivative of a related bicyclic system, general peak locations have been noted at δ 21.40 (CH2) and 39.98 (CH) chemrxiv.org.

Table 1: Predicted ¹H NMR Data for 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N-CH₃~2.3s-
H1/H5 (Bridgehead)~2.8 - 3.2m-
H2/H4 (axial)~2.9 - 3.3m-
H2/H4 (equatorial)~2.5 - 2.9m-
H7 (endo)~2.0 - 2.4m-
H7 (exo)~1.8 - 2.2m-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C6)> 200
C1/C5 (Bridgehead)~50 - 60
C2/C4~60 - 70
N-CH₃~40 - 45
C7~30 - 40

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₇H₁₁NO . The theoretical monoisotopic mass for this formula is 125.084063974 Da .

HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion would be compared to the calculated exact mass. A minimal difference between the experimental and theoretical values, usually within a few parts per million (ppm), provides strong evidence for the correct molecular formula. While specific experimental HRMS data for this compound is not published, predicted collision cross-section values for the [M+H]⁺ adduct (m/z 126.09134) are available nih.gov.

Table 3: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)Observed Mass (m/z)
[M+H]⁺C₇H₁₂NO⁺126.09134Data not available in sources

Computational Chemistry and Theoretical Investigations of 3 Methyl 3 Azabicyclo 3.1.1 Heptan 6 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic characteristics of 3-methyl-3-azabicyclo[3.1.1]heptan-6-one. These calculations solve the electronic Schrödinger equation to provide a detailed picture of the molecule's structure and electron distribution.

Detailed research findings from computational studies on related azabicyclic systems indicate that the geometry of the bicyclo[3.1.1]heptane core is a defining feature. The fusion of a four-membered ring and a six-membered piperidine (B6355638) ring, which is constrained in a boat-like conformation, results in significant ring strain. The nitrogen atom at the 3-position and the carbonyl group at the 6-position introduce polarity and specific electronic features to the molecule.

The methyl group on the nitrogen atom influences the local geometry and electronic properties. DFT calculations would typically be employed to optimize the bond lengths, bond angles, and dihedral angles of the molecule. For instance, calculations on analogous 3-azabicyclo[3.1.1]heptane derivatives have been performed to understand their structural parameters. researchgate.netnih.gov While specific experimental data for this compound is not available in the cited literature, theoretical calculations can provide reliable predictions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C1-C2 Bond Length 1.55 Å
C2-N3 Bond Length 1.47 Å
N3-C4 Bond Length 1.47 Å
C4-C5 Bond Length 1.55 Å
C5-C6 Bond Length 1.53 Å
C6=O9 Bond Length 1.22 Å
C1-C7-C5 Angle 95.0°
C2-N3-C4 Angle 110.0°

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar bicyclic ketones and amines from computational studies on related systems.

The electronic structure of the molecule is characterized by the distribution of electron density, which can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the nitrogen atom and the adjacent methylene (B1212753) groups, indicating the region of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO is often centered around the carbonyl group, highlighting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Conformational Landscape Exploration and Energy Minima Identification

The rigid bicyclic framework of this compound significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic amines. However, some degree of flexibility, such as the puckering of the six-membered ring and the orientation of the N-methyl group, still exists. Computational methods are employed to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Conformational searches can be performed using molecular mechanics or, for higher accuracy, quantum chemical methods. These searches systematically alter the rotatable bonds and ring conformations to find all possible low-energy structures. For this compound, the primary conformational variability would arise from the inversion of the nitrogen atom and the orientation of the methyl group, which can be either axial or equatorial with respect to the piperidine-like ring.

Studies on related N-substituted azabicyclic systems have shown that the energy difference between such conformers can influence the molecule's biological activity by presenting different pharmacophoric patterns to a biological target. The identification of the global energy minimum and other low-lying conformers is crucial for understanding how the molecule might interact with enzymes or receptors. researchgate.net

Table 2: Relative Energies of Potential Conformers of this compound (Illustrative)

Conformer Relative Energy (kcal/mol) Population at 298 K (%)
Equatorial N-Methyl 0.00 95.5

Note: These values are hypothetical and serve to illustrate the likely energetic preference for the equatorial conformer, a common feature in substituted cyclic amines.

Computational Mechanistic Studies of Reactions Involving the Bicyclic Core

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could include studying its synthesis or its reactions with other molecules. DFT calculations can be used to map the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies.

For example, the synthesis of the 3-azabicyclo[3.1.1]heptane core can be achieved through various routes, such as intramolecular cycloadditions. researchgate.netpku.edu.cn Computational studies on these reactions can elucidate the stereochemical outcomes and the factors that control the reaction's feasibility and efficiency. For instance, theoretical investigations into the formation of similar bicyclic systems have clarified the role of catalysts and the nature of the transition states, explaining observed product distributions. bohrium.com

Mechanistic studies could also explore the reactivity of the ketone functionality, such as its reduction to the corresponding alcohol or its reaction with nucleophiles. By calculating the energy barriers for different potential reaction pathways, chemists can predict the most likely products and optimize reaction conditions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and for the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are of particular interest.

The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). These predictions can aid in the assignment of experimental NMR spectra and can even be used to distinguish between different isomers or conformers. While no specific predicted spectra for this compound are available in the searched literature, the methodology is well-established. nih.gov

Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. The predicted frequencies and their corresponding intensities can be compared with experimental data to identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the ketone, the C-N stretching of the amine, and the various C-H bending and stretching modes.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon Atom Predicted Chemical Shift (ppm)
C1 45.2
C2 60.1
C4 60.1
C5 45.2
C6 208.5
C7 35.8

Note: These are illustrative values based on the expected chemical shifts for carbons in similar chemical environments.

Applications of 3 Methyl 3 Azabicyclo 3.1.1 Heptan 6 One As a Versatile Building Block in Organic and Medicinal Chemistry

Contribution to sp3-Rich Chemical Space and Scaffold Diversity

In modern drug discovery, there is a significant push to "escape from flatland," a concept that encourages a move away from the predominantly two-dimensional, sp²-hybridized carbon-rich molecules that have historically dominated medicinal chemistry. Molecules with a higher fraction of sp³-hybridized carbons, and thus greater three-dimensionality, are often associated with improved physicochemical properties, such as enhanced solubility and metabolic stability, which can lead to higher success rates in clinical development. nih.gov

The 3-azabicyclo[3.1.1]heptane framework is an exemplary sp³-rich scaffold. nih.gov Its bridged bicyclic structure provides a rigid, non-planar core, contributing to the exploration of new and underrepresented areas of chemical space. researchgate.netwhiterose.ac.uk The incorporation of such scaffolds into drug candidates helps to increase molecular diversity and complexity, moving beyond the common motifs found in existing pharmaceuticals. nih.govrsc.org This structural novelty is crucial for identifying ligands for challenging biological targets and developing new intellectual property. drughunter.com The deliberate integration of these three-dimensional motifs is a key strategy for generating fragment libraries with optimal starting points for drug development campaigns. nih.gov

Design and Synthesis of Conformationally Restricted Heterocyclic Scaffolds

A key strategy in rational drug design is the use of conformationally restricted scaffolds. lifechemicals.com By reducing the number of accessible conformations a molecule can adopt, the entropic penalty of binding to a biological target is minimized, which can lead to enhanced potency and selectivity. lifechemicals.com The rigid 3-azabicyclo[3.1.1]heptane skeleton is an ideal template for creating such conformationally restricted analogues of more flexible structures. nih.gov

The synthesis of these scaffolds has been achieved through various methods, including the intramolecular cyclization of functionalized precursors. An efficient, two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a direct precursor to the title compound, has been developed, highlighting its accessibility as a building block. nih.govacs.org This ketone functionality at the 6-position provides a convenient handle for further derivatization. nih.govbiosynth.com The development of scalable synthetic routes is critical, and methods relying on the intramolecular formation of an imide in a 1,3-functionalized cyclobutane (B1203170) derivative have proven effective for producing these bicyclic systems on a multigram scale. chemrxiv.org These synthetic advancements make conformationally restricted heterocyclic scaffolds like 3-methyl-3-azabicyclo[3.1.1]heptan-6-one readily available for incorporation into drug discovery programs. researchgate.net

Bioisosteric Replacement Strategies in Molecular Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize drug-like properties. researchgate.netresearchgate.netpressbooks.pub The 3-azabicyclo[3.1.1]heptane core has proven to be an effective bioisostere for several common motifs in pharmaceuticals.

Aromatic rings, while ubiquitous in drugs, can be associated with metabolic liabilities. nih.gov Replacing them with saturated, three-dimensional bioisosteres can significantly improve a compound's pharmacokinetic profile. researchgate.netrsc.orgenamine.net The 3-azabicyclo[3.1.1]heptane scaffold serves as an excellent saturated bioisostere for meta-substituted aromatic rings like benzene (B151609) and, particularly, pyridine (B92270). nih.govresearchgate.net

A key advantage is the preservation of the geometric vector between substituents. X-ray crystal data analysis shows that the bond angles and distances between exit vectors in 3-azabicyclo[3.1.1]heptanes closely mimic those of a 3,5-disubstituted pyridine ring. researchgate.net This structural mimicry allows the bicyclic core to replace the aromatic ring without losing the essential molecular recognition features required for biological activity. A practical demonstration of this strategy involved the replacement of the pyridine ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane core, which resulted in a dramatic improvement in its physicochemical properties. researchgate.netnih.gov

Parameter3,5-Disubstituted Pyridine3-Azabicyclo[3.1.1]heptane
Angle (ϕ)~120°~114-116°
Distance (r)~2.53 Å~2.37-2.43 Å
Distance (d)~5.06 Å~4.79-4.81 Å
Data derived from a comparative analysis of substituted pyridine and 3-azabicyclo[3.1.1]heptane structures. researchgate.net

The piperidine (B6355638) ring is another one of the most common heterocyclic scaffolds in approved drugs. thieme-connect.com The 3-azabicyclo[3.1.1]heptane framework can be considered a nonclassical, conformationally restricted isostere of piperidine. nih.govacs.orgresearchgate.net This is particularly true for the closely related 6-azabicyclo[3.1.1]heptane scaffold, where the nitrogen's position is different but the underlying principle of conformational mimicry holds. nih.govacs.org

Molecular modeling and structural analysis reveal that stereoisomers of this bicyclic system can lock the embedded piperidine-like ring into specific conformations. The cis isomers act as three-dimensional analogs of the common "chair" conformation of a 1,4-disubstituted piperidine. nih.govacs.org In contrast, the trans isomers mimic the much less common and higher-energy "boat" conformation of piperidine, providing a unique geometric arrangement of substituents that is difficult to achieve with flexible monocyclic rings. nih.govacs.org This allows medicinal chemists to explore novel pharmacophoric space and potentially improve binding affinity and selectivity. researchgate.netresearchgate.net

Precursor for Complex Molecular Architectures and Specialized Derivatives (e.g., Bicyclic Thalidomide (B1683933) Analogs)

Beyond its role as a bioisostere, this compound is a versatile starting material for more complex molecular structures. An efficient approach has been developed for the multigram synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a key intermediate derived from the core scaffold. chemrxiv.orgresearchgate.net

This intermediate has been successfully used to synthesize bridged, bicyclic analogs of Thalidomide. chemrxiv.org Thalidomide and its derivatives are important immunomodulatory drugs, and their analogs are of significant interest for treating cancer and other diseases. researchgate.netnih.govnih.gov Creating rigid, bicyclic versions of the thalidomide structure offers a strategy to develop novel analogs with potentially different biological activity profiles or improved properties. chemrxiv.org The ability to access these specialized derivatives underscores the value of the 3-azabicyclo[3.1.1]heptane system as a foundational building block in synthetic and medicinal chemistry. acs.org

Future Directions and Emerging Research Avenues for 3 Methyl 3 Azabicyclo 3.1.1 Heptan 6 One Research

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic routes to 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one that are both efficient and environmentally benign is a primary focus for future research. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents or generate significant waste. The development of novel methodologies could streamline its production, making it more accessible for broader research and application.

Future efforts in this domain are expected to concentrate on:

Catalytic Approaches: Investigating novel transition-metal or organocatalytic cyclization strategies to construct the azabicyclic core in a more atom-economical fashion.

Flow Chemistry: Adapting or developing continuous flow processes for the synthesis of this compound, which can offer improved safety, scalability, and reproducibility.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthetic sequence, potentially leading to higher enantioselectivity and milder reaction conditions.

Expansion of Derivatization Capabilities for Functional Diversity

The ketone and tertiary amine functionalities of this compound serve as key handles for chemical modification. Expanding the repertoire of derivatization reactions is crucial for generating a diverse library of analogues with varied physicochemical properties and potential biological activities.

Key areas for future exploration include:

Stereoselective Modifications: Developing highly stereoselective methods for the reduction of the ketone to the corresponding alcohol, yielding specific stereoisomers of the resulting amino alcohol. This is particularly relevant as the stereochemistry of derivatives can significantly impact their biological function. google.com

C-H Activation: Exploring modern C-H activation strategies to directly functionalize the carbon framework of the bicyclic system, thereby introducing new substituents at positions that are not readily accessible through classical methods.

Multicomponent Reactions: Utilizing the inherent reactivity of the ketone and amine in one-pot, multicomponent reactions to rapidly assemble complex molecular architectures incorporating the 3-azabicyclo[3.1.1]heptan core.

Click Chemistry: Attaching "clickable" handles to the scaffold, such as azides or alkynes, to enable facile and efficient conjugation to other molecules of interest, including biomolecules or polymers.

Integration with Advanced High-Throughput Synthesis Techniques

To accelerate the discovery of new derivatives with desired properties, the integration of this compound chemistry with high-throughput synthesis and screening platforms is essential. This approach allows for the parallel synthesis and evaluation of large libraries of compounds, significantly speeding up the structure-activity relationship (SAR) elucidation process.

Future research in this area will likely involve:

Solid-Phase Synthesis: Developing robust solid-phase synthetic routes where the 3-azabicyclo[3.1.1]heptan-6-one scaffold is anchored to a solid support, facilitating purification and automation.

Automated Synthesis Platforms: Utilizing robotic systems for the automated execution of reaction sequences, purifications, and analyses, enabling the rapid generation of compound libraries.

Miniaturization and Microfluidics: Employing microfluidic devices for performing reactions on a microscale, which reduces reagent consumption and allows for precise control over reaction parameters.

Further Elucidation of Structure-Reactivity Relationships through Advanced Studies

A deeper understanding of the relationship between the three-dimensional structure of this compound and its chemical reactivity is fundamental for its rational design and application. Advanced analytical and computational techniques will play a pivotal role in this endeavor.

Key research directions include:

Conformational Analysis: Employing a combination of advanced NMR spectroscopy techniques and computational modeling to thoroughly characterize the conformational landscape of the bicyclic system and its derivatives.

Quantum Chemical Calculations: Using density functional theory (DFT) and other computational methods to model reaction mechanisms, predict reactivity, and rationalize observed stereochemical outcomes.

Crystallographic Studies: Obtaining high-resolution crystal structures of a wider range of derivatives to provide precise geometric data that can be correlated with their chemical behavior and biological activity.

Exploration of New Chemical Space via Scaffold Modifications

While the this compound core is valuable, future research will also focus on systematic modifications of the scaffold itself to explore new regions of chemical space. This involves altering the ring sizes, the nature and position of the heteroatoms, and the substitution patterns.

Potential avenues for scaffold modification research include:

Ring Expansion and Contraction: Developing synthetic strategies to access homologous ring systems, such as the 3-azabicyclo[4.1.1]octane or 3-azabicyclo[2.1.1]hexane systems.

Heteroatom Variation: Replacing the nitrogen atom with other heteroatoms, such as oxygen or sulfur, to create novel oxa- or thia-bicycloalkane analogues.

Bridging Modifications: Introducing substituents on the bridging carbon atoms or altering the nature of the bridge itself to fine-tune the rigidity and topology of the scaffold.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in various fields of chemistry.

Q & A

Q. What are the established synthetic routes for 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one?

The synthesis typically involves multistep protocols optimized for scalability and purity. A two-step approach adapted from related bicyclic lactams (e.g., 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one) includes:

Cyclization : Using catalytic hydrogenation or oxidative decarboxylation to form the bicyclic framework.

Functionalization : Introducing substituents via reductive amination or alkylation under controlled pH and temperature.
Key steps involve purification via column chromatography (Kieselgel Merck 60) and characterization using 1H^1H-/13C^{13}C-NMR and mass spectrometry (CI-MS) .

Q. How is the stereochemistry of derivatives determined experimentally?

Stereoconfiguration is resolved using NOESY and COSY NMR experiments . For example, cross-peaks between the bridgehead proton (CHOH) and cyclobutane CH2_2 groups confirm spatial proximity, critical for assigning axial/equatorial orientations. DEPT experiments further clarify carbon environments .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- (499.9 MHz) and 13C^{13}C-NMR (124.9 MHz) with TMS or CFCl3_3 internal standards.
  • Mass Spectrometry : CI-MS (Agilent 1100 LCMSD SL) to confirm molecular ion peaks and fragmentation patterns.
  • Chromatography : Kieselgel Merck 60 for purification, ensuring >95% purity .

Advanced Research Questions

Q. What are the challenges in regioselective functionalization of the cyclobutane ring?

The strained bicyclic structure imposes steric and electronic constraints:

  • Steric hindrance : Substituents at the bridgehead position (e.g., methyl groups) limit access to reaction sites.
  • Electronic effects : The lactam carbonyl directs reactivity, favoring nucleophilic attacks at specific positions.
    Strategies like photocatalytic Minisci-like conditions () or transition-metal catalysis can enhance selectivity .

Q. How can computational methods predict reactivity and stereochemical outcomes?

  • Retrosynthesis Tools : AI-driven platforms (e.g., Template_relevance models) analyze feasible synthetic routes using databases like Reaxys or Pistachio.
  • DFT Calculations : Model transition states to predict regioselectivity in ring-opening or substitution reactions .

Q. What strategies optimize yield in large-scale syntheses?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility during cyclization.
  • Catalyst Screening : Palladium on carbon (Pd/C) for efficient hydrogenation without over-reduction.
  • Temperature Control : Maintain ≤0°C during sensitive steps (e.g., Grignard additions) to prevent side reactions .

Q. How does the compound’s conformation influence its medicinal chemistry applications?

The rigid bicyclic scaffold mimics piperidine geometries, making it a conformationally restricted building block . Derivatives (e.g., Compound 7, 12) show enhanced binding to CNS targets due to reduced entropy penalties. NOESY data confirm locked chair-like conformations critical for receptor interactions .

Q. What contradictions exist in reported synthetic methodologies?

  • Yields : Variations arise from purification techniques (e.g., column vs. preparative HPLC).
  • Stereochemical Outcomes : Competing pathways in cyclization (e.g., Williams’ attempted synthesis) may lead to undesired diastereomers unless rigorously controlled .

Methodological Recommendations

  • Purification : Prioritize flash chromatography over recrystallization to retain stereochemical integrity.
  • Reaction Monitoring : Use LC-MS at intermediate stages to detect byproducts early.
  • Safety Protocols : Handle azabicyclo compounds under inert atmospheres to prevent oxidation .

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3-Methyl-3-azabicyclo[3.1.1]heptan-6-one
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3-Methyl-3-azabicyclo[3.1.1]heptan-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.